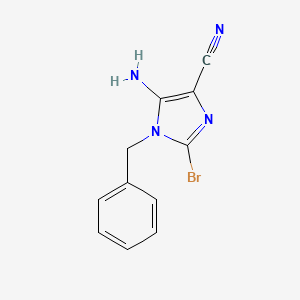
6-chloro-N-phenyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-phenyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a pyridine ring substituted with a sulfonamide group, a chlorine atom, and a phenyl group attached to a propenyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-phenyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with chlorosulfonic acid, followed by the addition of aniline to form the sulfonamide linkage.
Propenylation: The final step involves the addition of the propenyl group to the nitrogen atom of the sulfonamide. This can be done through a nucleophilic substitution reaction using propenyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N-phenyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-phenyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its sulfonamide structure.
Biological Studies: It is used in research to understand the interactions of sulfonamides with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-chloro-N-phenyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure.
Sulfadiazine: Another sulfonamide antibiotic used in the treatment of bacterial infections.
Sulfisoxazole: A sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
6-chloro-N-phenyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the propenyl group and the chlorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H13ClN2O2S |
|---|---|
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
6-chloro-N-phenyl-N-prop-2-enylpyridine-3-sulfonamide |
InChI |
InChI=1S/C14H13ClN2O2S/c1-2-10-17(12-6-4-3-5-7-12)20(18,19)13-8-9-14(15)16-11-13/h2-9,11H,1,10H2 |
InChI-Schlüssel |
FAZWOTCKCLETLD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,7-Dimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8783897.png)
![ethyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8783905.png)






![4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride](/img/structure/B8783977.png)

